molecular formula C10H14N2 B1336119 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine CAS No. 133405-86-4

3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Cat. No. B1336119
M. Wt: 162.23 g/mol
InChI Key: BGDQHQHPELLNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” is a chemical compound with the molecular formula C10H14N2. It has a molecular weight of 162.23 g/mol . The IUPAC name for this compound is 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C10H14N2/c1-8-6-12-10-5-3-2-4-9 (10)7-11-8/h2-5,8,11-12H,6-7H2,1H3 . The Canonical SMILES structure is CC1CNC2=CC=CC=C2CN1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 162.23 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 0 . The exact mass is 162.115698455 g/mol and the monoisotopic mass is 162.115698455 g/mol . The topological polar surface area is 24.1 Ų . The heavy atom count is 12 .

Scientific Research Applications

Stereochemistry and Mesylation

  • Stereochemistry in Synthesis : The mesylation of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine nucleus reveals the formation of diastereomers with chair-like and boat-like conformations. The study highlights the importance of central chirality at C3 in chemical reactions, demonstrating the thermodynamic and kinetic products formed (Tabata et al., 2018).

Pharmacological Properties

  • Synthesis and Psychotropic Activity : Research on derivatives of 4-methyl-5-oxalo-1H-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-one indicates their potential psychotropic activity. Specific compounds within this research demonstrated anxiolytic and antidepressive properties, providing insights into the broad spectrum of biological activities of benzodiazepine derivatives (Nawrocka et al., 1996).

Spectroscopic and Mass Spectral Investigation

  • Characterization of Derivatives : Studies have described methyl- and phenyl-substituted 2,3-dihydro- and 2,3,4,5-tetrahydro-1H-1,5-benzodiazepines, focusing on their vibrational and electronic spectra and mass spectral fragmentation paths. This research contributes to the understanding of the chemical properties of benzodiazepine derivatives (Hunter & Webb, 1972).

Synthesis and Chemical Properties

  • Novel Synthesis Methods : Innovative methods have been developed for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, highlighting the importance of benzodiazepines in pharmaceutical research. These methods offer alternative approaches to create compounds with significant biological activities (Shaabani et al., 2009).

Molecular Structure Analysis

  • Crystal and Molecular Structure Studies : Research on 5-(3-Methylbenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has delved into the molecular structure, supported by Hirshfeld surface analysis and DFT calculations. This research aids in understanding the molecular interactions and electronic properties of benzodiazepine derivatives (Naveen et al., 2019).

properties

IUPAC Name

3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-6-11-9-4-2-3-5-10(9)12-7-8/h2-5,8,11-12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDQHQHPELLNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC=CC=C2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415898
Record name 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

CAS RN

133405-86-4
Record name 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.